molecular formula C18H16N2O5S B14665674 4-(4-Anilinophenyl)iminocyclohexa-2,5-dien-1-one;sulfuric acid CAS No. 51589-10-7

4-(4-Anilinophenyl)iminocyclohexa-2,5-dien-1-one;sulfuric acid

Katalognummer: B14665674
CAS-Nummer: 51589-10-7
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: VYMVPBXHGBHRKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Anilinophenyl)iminocyclohexa-2,5-dien-1-one;sulfuric acid is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Anilinophenyl)iminocyclohexa-2,5-dien-1-one involves the reaction of aniline with cyclohexa-2,5-dien-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of advanced equipment and techniques to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Anilinophenyl)iminocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinone derivatives, while reduction may yield different aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Anilinophenyl)iminocyclohexa-2,5-dien-1-one is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex compounds.

    Biology: The compound is used in biological studies to investigate its effects on different biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-Anilinophenyl)iminocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Anilinophenyl)iminocyclohexa-2,5-dien-1-one is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

51589-10-7

Molekularformel

C18H16N2O5S

Molekulargewicht

372.4 g/mol

IUPAC-Name

4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-one;sulfuric acid

InChI

InChI=1S/C18H14N2O.H2O4S/c21-18-12-10-17(11-13-18)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;1-5(2,3)4/h1-13,19H;(H2,1,2,3,4)

InChI-Schlüssel

VYMVPBXHGBHRKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C3C=CC(=O)C=C3.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.